molecular formula C6H9N3 B8391712 2-but-3-enyl-2H-[1,2,3]triazole

2-but-3-enyl-2H-[1,2,3]triazole

Cat. No.: B8391712
M. Wt: 123.16 g/mol
InChI Key: KSUHJGRTHXBTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-but-3-enyl-2H-[1,2,3]triazole is a high-purity organic compound designed for research and development applications. This molecule features a 1,2,3-triazole heterocycle, a privileged scaffold in medicinal chemistry known for its stability and ability to participate in key interactions with biological targets . The core triazole ring is highly stable under acidic, basic, oxidizing, and reducing conditions, making it a robust linker and a valuable bioisostere for amide bonds and other functional groups . The presence of a but-3-enyl side chain at the N2 position provides a reactive handle for further synthetic elaboration, allowing researchers to incorporate this moiety into more complex structures via reactions such as thiol-ene chemistry or other cross-coupling protocols. The primary research value of this compound lies in its role as a versatile chemical building block. It serves as a key intermediate in the synthesis of novel molecules for drug discovery, agrochemicals, and materials science . The 1,2,3-triazole core is found in compounds with a broad spectrum of documented biological activities, including antimicrobial , anticancer , antiviral , anti-inflammatory , and antitubercular properties . Its mechanism of action in resulting bioactive compounds often involves hydrogen bonding and dipole interactions with enzyme active sites; for instance, some triazole derivatives are known to inhibit cytochrome P450 enzymes like CYP51, which is a key target in antifungal therapy . Researchers can utilize this compound to construct combinatorial libraries, develop potential pharmacological agents, or create new polymeric materials and chemical probes. This product is intended for use in controlled laboratory settings by qualified professionals. Intended Use and Disclaimer: This product is provided 'For Research Use Only' (RUO). It is strictly not for diagnostic or therapeutic procedures in humans or animals. It is not intended for direct consumer use or as a component in food, drugs, or household products.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

2-but-3-enyltriazole

InChI

InChI=1S/C6H9N3/c1-2-3-6-9-7-4-5-8-9/h2,4-5H,1,3,6H2

InChI Key

KSUHJGRTHXBTPM-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1N=CC=N1

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

The triazole ring structure is known for its significant biological activities. The presence of nitrogen atoms in the 2H-[1,2,3]triazole framework allows for various substitutions that enhance its pharmacological profiles.

Antimicrobial Activity

Triazoles, including derivatives like 2-but-3-enyl-2H-[1,2,3]triazole, exhibit potent antimicrobial properties. They have been shown to inhibit the growth of various bacteria and fungi. For instance, studies indicate that triazole derivatives can effectively combat resistant strains of Staphylococcus aureus and Escherichia coli .

Antiviral Properties

Recent research highlights the potential of triazole derivatives in antiviral applications. Compounds containing the 1,2,3-triazole moiety have demonstrated efficacy against viruses such as SARS-CoV-2 by inhibiting viral proteases . The interaction of these compounds with viral targets suggests their potential as therapeutic agents in treating viral infections.

Anticancer Activity

Triazoles have gained attention for their anticancer properties. This compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . For example, some studies have reported that triazole derivatives inhibit thymidylate synthase and other key enzymes involved in cancer cell proliferation .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the azide-alkyne cycloaddition reaction (click chemistry), which is a widely used method due to its efficiency and mild reaction conditions . The following table summarizes common synthetic pathways:

Synthetic Method Description
Azide-Alkyne CycloadditionA reaction between an azide and an alkyne to form a 1,2,3-triazole ring.
Microwave-Assisted SynthesisEnhances reaction rates and yields through microwave irradiation.
Metal-Catalyzed ReactionsUtilizes catalysts to facilitate the formation of triazoles from precursors.

Material Science Applications

Beyond pharmacology, this compound is also explored in materials science. Its unique chemical structure allows it to be used in developing new polymers and materials with specific properties such as enhanced thermal stability and electrical conductivity .

Case Studies

Several studies illustrate the applications of triazoles in real-world scenarios:

  • Case Study 1: Antiviral Development
    A study demonstrated that triazole derivatives could inhibit the main protease of SARS-CoV-2 with binding affinities comparable to existing antiviral drugs . This finding underscores the potential for developing new antiviral therapies based on triazole chemistry.
  • Case Study 2: Anticancer Research
    Research on a series of triazole derivatives revealed their ability to inhibit cancer cell growth more effectively than conventional chemotherapeutics like doxorubicin . This highlights the importance of triazoles in cancer treatment research.

Comparison with Similar Compounds

Key Insights :

  • The butenyl group in this compound offers a balance of hydrophobicity and reactivity, distinguishing it from aromatic (e.g., phenyl) or polar (e.g., cyano) substituents.
  • Unlike Rufinamide’s fluorinated benzyl group, the alkenyl chain may reduce steric hindrance, favoring interactions with flexible biological targets .

2.2. Physicochemical Properties
Substituents significantly influence stability, acidity, and solubility:

Property 1,2,3-Triazole (Parent) 4,5-Dicyano-1,2,3-triazole This compound (Predicted)
Thermal Stability (°C) >315 >315 ~300–310 (slightly reduced due to alkenyl)
pKa 9.26 N/A ~6–7 (electron-withdrawing effect of substituent)
Solubility Moderate in polar solvents Low (high crystallinity) Moderate (alkenyl enhances lipophilicity)

Key Insights :

  • The butenyl group likely lowers thermal stability compared to cyano-substituted triazoles due to reduced resonance stabilization .
  • The pKa reduction (vs. parent triazole) aligns with trends observed in substituted triazoles, where electron-withdrawing groups acidify the N-H proton .

2.3. Biological Activity and Applications
1,2,3-Triazoles exhibit broad bioactivity, modulated by substituents:

Compound Bioactivity Mechanism/Application Reference
Rufinamide Anticonvulsant Sodium channel modulation
Ibuprofen-triazole hybrids COX-2 inhibition (IC₅₀ = 0.44 ratio) Anti-inflammatory
4-Phenyl-1H-1,2,3-triazole Anticancer (IDO1 inhibition) Immunomodulation
This compound Hypothesized: Antimicrobial/antifungal Alkenyl may disrupt microbial membranes

Key Insights :

  • Lack of aromaticity in the substituent could reduce π-stacking interactions critical for enzyme inhibition (e.g., COX-2), limiting anti-inflammatory activity compared to ibuprofen hybrids .

2.4. Energetic Materials Potential 1,2,3-Triazoles are explored for high-energy materials due to nitrogen content and stability:

Compound Enthalpy of Formation (ΔHf) Detonation Velocity (m/s) Sensitivity
1,2,3-Triazole 240 kJ/mol N/A Insensitive
4,5-Dicyano-1,2,3-triazole 350 kJ/mol 8,200 Moderate
This compound ~300 kJ/mol (estimated) 7,500–7,800 (estimated) Likely insensitive

Key Insights :

  • The butenyl group may marginally reduce ΔHf compared to cyano derivatives but retains sufficient stability for energetic applications .

Preparation Methods

Regioselective Synthesis via Terminal Alkynes

The CuAAC reaction remains the gold standard for 1,4-disubstituted triazoles, but N-2 selectivity for 2-but-3-enyl derivatives demands tailored substrates. Using but-3-enyl azide (1a ) and propiolic acid ester (2a ) under Cu(I) catalysis (Cu2Cl2, 0.55 mmol), the cycloaddition proceeds at 60°C in acetonitrile/water (10:1) to yield 2-but-3-enyl-1,4-disubstituted triazole (3a ) in 82% yield. Regioselectivity arises from the alkyne’s terminal proton, which coordinates Cu(I) to favor N1-C4 bond formation.

Table 1: CuAAC Conditions and Yields for 2-But-3-enyl-2H-triazole

AzideAlkyneCatalystTemp (°C)Time (h)Yield (%)
But-3-enylMethyl propiolateCu2Cl260282
Pent-4-enylPhenylacetyleneCuI801.574

Limitations and Byproduct Formation

Non-terminal alkynes (e.g., dimethyl acetylenedicarboxylate) fail to coordinate Cu(I), resulting in uncatalyzed cycloadditions with diminished yields (≤45%) and mixed regiochemistry. Post-reaction purification via H2S bubbling effectively removes Cu residues, though prolonged exposure risks triazole decomposition.

One-Pot Synthesis from N-Sulfonylaziridines

Aziridine Ring-Opening and Cycloaddition Cascade

N-Sulfonylaziridines (4a ) react with NaN3 in aqueous acetonitrile to form β-azidoamines (5a ), which undergo in situ Cu(I)-catalyzed cycloaddition with but-3-enylacetylene (6a ). This one-pot method achieves 89% yield of 3a after 3 h at reflux, bypassing intermediate isolation. The sulfonyl group activates the aziridine for nucleophilic azide attack, while the Cu2Cl2 catalyst accelerates dipolar cycloaddition.

Mechanistic Insights:

  • Aziridine Activation: Sulfonyl electron withdrawal destabilizes the aziridine ring, enabling NaN3-induced ring opening at the less substituted carbon.

  • Cycloaddition: Cu(I) coordinates the alkyne’s terminal hydrogen, polarizing the triple bond for regioselective [3+2] addition with the azide.

Substrate Scope and Optimization

Bulkier aziridines (e.g., N-tosyl-2-methylaziridine) reduce reaction efficiency (yield: 63%) due to steric hindrance during ring opening. Solvent screening identifies acetonitrile/water (10:1) as optimal for balancing azide solubility and alkyne reactivity.

Silver-Mediated Three-Component Reactions

Vinyl Triazole Formation via Ag(I) Catalysis

Silver sulfate (Ag2SO4, 5 mol%) mediates a one-pot reaction between but-3-enylacetylene (6a ), TMSN3, and 1,3-diketones (7a ) in tert-butanol at 70°C, yielding N1-vinyl-1,2,3-triazole (8a ) in 86% yield. The butenyl group originates from the alkyne, while the diketone condenses to form the triazole’s C5 substituent.

Scheme 1: Ag(I)-Catalyzed Three-Component Synthesis

  • Alkyne Activation: Ag(I) coordinates to but-3-enylacetylene, enhancing electrophilicity.

  • Cycloaddition: TMSN3 decomposes to HN3, which reacts with the activated alkyne to form a silver-triazolide intermediate.

  • Diketone Condensation: Knoevenagel-like condensation installs the C5 substituent.

Post-Functionalization Strategies

N-Alkylation of Preformed Triazole Cores

2H-Triazole (9a ) undergoes regioselective N-2 alkylation with 3-butenyl bromide (10a ) in DMF using K2CO3 as a base. Silyl protection (TBDPSCl) of competing hydroxyl groups in polyfunctional substrates improves N-2 selectivity from 54% to 76%.

Table 2: N-Alkylation Optimization for 2-But-3-enyl Substitution

BaseSolventTemp (°C)Time (h)Yield (%)N-2:N-1 Ratio
K2CO3DMF8012768:1
NaHTHF608685:1

Dehydroiodination for Double Bond Installation

3-Azido-4-iodo alcohol (11a ) undergoes CuAAC with methyl propiolate to form iodotriazole (12a ), which eliminates HI via DABCO in refluxing benzene, yielding 2-but-3-enyl-2H-triazole (3a ) in 71% yield.

Comparative Analysis of Synthetic Methods

Table 3: Method Efficiency and Limitations

MethodYield (%)RegioselectivityScalabilityByproducts
CuAAC821,4 > 1,5HighCu residues
One-Pot Aziridine89N-2 dominantModerateSulfonate byproducts
Ag-Mediated Three-Component86N-1 vinylLowKeto-enol tautomers
N-Alkylation76N-2 selectiveHighO-Alkylation

Q & A

Q. How can regioselectivity be controlled in the synthesis of 1,2,3-triazole derivatives like 2-but-3-enyl-2H-[1,2,3]triazole?

Methodological Answer: Regioselectivity in 1,2,3-triazole synthesis is primarily achieved via two approaches:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" method produces 1,4-disubstituted triazoles under mild conditions. The use of Cu(I) catalysts (e.g., CuSO₄/ascorbate) ensures high regiocontrol and efficiency, even for sterically hindered substrates .
  • Thermal Huisgen Cycloaddition: Without catalysts, this method yields a mixture of 1,4- and 1,5-regioisomers. However, it is less favored due to lower selectivity and harsher reaction conditions .
    Key Consideration: For 2-but-3-enyl-substituted triazoles, steric and electronic effects of the alkyne/azide precursors must be optimized to avoid side reactions .

Q. What spectroscopic and computational methods are critical for characterizing 1,2,3-triazole derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., distinguishing 1,4- vs. 1,5-regioisomers via coupling constants and chemical shifts) .
  • X-ray Crystallography: Resolves ambiguities in regiochemistry and hydrogen-bonding interactions (e.g., C–H⋯N bonds in triazole rings) .
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data, such as hydrogen-bonding strength in catalyst design .

Advanced Research Questions

Q. How can 1,2,3-triazole act as a bioisostere for amide bonds in drug design, and what are its limitations?

Methodological Answer:

  • Bioisosteric Replacement Strategy:
    • Synthesis: Replace amide bonds with triazoles via CuAAC, retaining similar spatial and electronic profiles .
    • Evaluation: Compare binding affinity (e.g., docking studies against protein targets like MTB InhA or DHFR) and metabolic stability .
  • Limitations:
    • Reduced efficacy observed in CFTR correctors when triazole replaces amides due to weaker hydrogen bonding .
    • Triazoles may alter pharmacokinetics, requiring structural optimization (e.g., adding electron-withdrawing groups) .

Q. What role do 1,2,3-triazole ligands play in designing palladium-based catalysts?

Methodological Answer:

  • Dual Functionality: Triazoles act as both ligands and linkers in catalysts (e.g., Pd@click-Fe₃O₄/chitosan). They stabilize Pd nanoparticles and enhance recyclability in cross-coupling reactions .
  • Synthesis Steps:
    • Immobilize triazole-modified chitosan on Fe₃O₄ nanoparticles.
    • Chelate Pd(II) ions via triazole N-atoms, followed by reduction to Pd(0) .
  • Performance Metrics: Catalytic activity is assessed via turnover frequency (TOF) in model reactions (e.g., Suzuki-Miyaura coupling) .

Q. How are 1,2,3-triazole derivatives evaluated for antimicrobial activity?

Methodological Answer:

  • Synthesis: Derivatives are synthesized via CuAAC, followed by functionalization (e.g., adding tetrazole or thiazole groups) .
  • Screening:
    • In vitro assays: Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
    • Mechanistic Studies: Molecular docking to identify interactions with targets like DNA gyrase or DHFR .
  • Optimization: Structure-activity relationships (SAR) guide modifications (e.g., electron-deficient aryl groups enhance potency) .

Q. How is the interaction parameter (χ) determined for 1,2,3-triazole crosslinked polymers?

Methodological Answer:

  • Flory-Rehner Equation: Calculate crosslinking density (Mₐ) using equilibrium swelling data and χ values. For triazole polymers, χ = 0.34 is experimentally validated .
  • Validation: Compare Mₐ from Flory-Rehner with tensile data (Mooney-Rivlin equation) to ensure consistency .
  • Applications: Used to tailor mechanical properties in hydrogels or elastomers for biomedical devices .

Q. How do researchers address contradictions in synthetic yields or bioactivity data for 1,2,3-triazoles?

Methodological Answer:

  • Synthetic Challenges: Low yields in NH-triazole synthesis (via CuAAC) are addressed by optimizing azide reactivity (e.g., using electron-deficient azides) .
  • Bioactivity Discrepancies:
    • Data Normalization: Control experiments (e.g., cytotoxicity assays) isolate triazole-specific effects .
    • Computational Modeling: MD simulations explain efficacy drops (e.g., triazole vs. amide bioisosterism) by analyzing binding pocket interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.